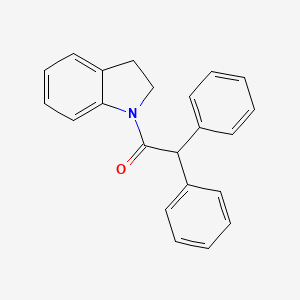![molecular formula C17H17BrN2O3 B6074128 N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide](/img/structure/B6074128.png)
N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide, also known as BAY 11-7082, is a synthetic compound that has been widely used in scientific research due to its anti-inflammatory and anticancer properties.
作用機序
N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 inhibits the activity of NF-κB by blocking the phosphorylation of IκBα, a protein that regulates the activity of NF-κB. This results in the accumulation of IκBα in the cytoplasm, preventing NF-κB from entering the nucleus and activating the transcription of pro-inflammatory and pro-cancer genes. This compound 11-7082 also induces apoptosis in cancer cells by activating the caspase cascade, a series of proteases that cleave specific proteins and ultimately lead to cell death.
Biochemical and Physiological Effects
This compound 11-7082 has been shown to have anti-inflammatory effects in a variety of cell types, including macrophages, endothelial cells, and synoviocytes. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the expression of adhesion molecules, which are involved in the recruitment of immune cells to sites of inflammation. This compound 11-7082 has also been shown to have anticancer effects in various cancer cell lines, including breast, prostate, lung, and colon cancer cells. It has been found to inhibit cell proliferation, induce apoptosis, and sensitize cancer cells to chemotherapy and radiation therapy.
実験室実験の利点と制限
N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also stable and can be stored for long periods of time without degradation. However, this compound 11-7082 has some limitations for lab experiments. It has low solubility in water and requires the use of organic solvents, which can affect the activity of some proteins and enzymes. It also has some off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
For N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 research include the development of more potent and selective NF-κB inhibitors, the identification of biomarkers that can predict patient response to this compound 11-7082, and the evaluation of its potential for combination therapy with other anticancer drugs.
合成法
N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 can be synthesized by the reaction between 2-aminobenzamide and 4-bromo-3-methylphenol in the presence of acetic anhydride and triethylamine. The resulting compound is then treated with chloroacetyl chloride and triethylamine to obtain this compound 11-7082. The synthesis method has been well established and has been used to produce this compound 11-7082 in large quantities for scientific research purposes.
科学的研究の応用
N-[2-(acetylamino)phenyl]-2-(4-bromo-3-methylphenoxy)acetamide 11-7082 has been extensively studied for its anti-inflammatory and anticancer properties. It has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. This compound 11-7082 has also been found to induce apoptosis, or programmed cell death, in cancer cells. These properties make this compound 11-7082 a promising candidate for the development of new anti-inflammatory and anticancer drugs.
特性
IUPAC Name |
N-(2-acetamidophenyl)-2-(4-bromo-3-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O3/c1-11-9-13(7-8-14(11)18)23-10-17(22)20-16-6-4-3-5-15(16)19-12(2)21/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPODLOGZOIAMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2NC(=O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-{[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6074049.png)
![2-[1-(3,5-dimethoxybenzyl)-4-isopropyl-2-piperazinyl]ethanol](/img/structure/B6074065.png)

![2-{4-[2-(2-chloro-5-methylphenoxy)ethyl]-1-piperazinyl}ethanol](/img/structure/B6074074.png)
![N-(4-fluoro-2-methylphenyl)-3-[1-(3-phenoxypropanoyl)-3-piperidinyl]propanamide](/img/structure/B6074079.png)
![ethyl 4-[(2,3-dimethylcyclohexyl)amino]-1-piperidinecarboxylate](/img/structure/B6074087.png)
![2-[4-(2-fluorophenyl)-1-piperazinyl]-6-phenyl-4(3H)-pyrimidinone](/img/structure/B6074091.png)
![N~1~,N~1~-dimethyl-N~4~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-1,4-piperidinedicarboxamide](/img/structure/B6074098.png)
![6-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B6074099.png)
![N-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-pyridinylmethyl)-2-piperidinecarboxamide](/img/structure/B6074102.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyltetrahydro-3-furancarboxamide](/img/structure/B6074136.png)
![[4-(3,4-dimethylphenoxy)but-2-yn-1-yl]methylamine hydrochloride](/img/structure/B6074141.png)

![ethyl 7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6074155.png)
